- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561

Cas no 931-48-6 (Ethynylcyclohexane)

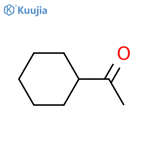

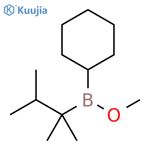

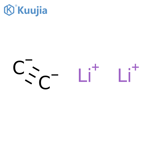

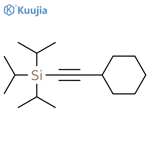

Ethynylcyclohexane structure

상품 이름:Ethynylcyclohexane

Ethynylcyclohexane 화학적 및 물리적 성질

이름 및 식별자

-

- Ethynylcyclohexane

- Cyclohexane, ethynyl-

- Cyclohexylacetylene

- Ethynylcyclohexane (ACI)

- 1-Cyclohexylethyne

- Cyclohexylethyne

- Ethyne, cyclohexyl-

- NS00039526

- CYCLOHEXYL ACETYLENE

- Cyclohexylacetylene, 98%

- C8H12

- F16297

- EINECS 213-236-6

- 931-48-6

- DTXSID30239265

- EN300-192818

- MFCD00001513

- AKOS015888167

- ethynyl-cyclohexane

- AS-47825

- DB-004024

- Z1255457380

- CS-W022720

- Prothizinic acid; Protizinic acid

-

- MDL: MFCD00001513

- 인치: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2

- InChIKey: SSDZYLQUYMOSAK-UHFFFAOYSA-N

- 미소: C#CC1CCCCC1

계산된 속성

- 정밀분자량: 108.09400

- 동위원소 질량: 108.094

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 8

- 회전 가능한 화학 키 수량: 0

- 복잡도: 98.5

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 0A^2

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 3.1

실험적 성질

- 색과 성상: 무색 투명 액체

- 밀도: 0.828 g/mL at 25 °C(lit.)

- 비등점: 130-132 °C(lit.)

- 플래시 포인트: 화씨 온도: 64.4°f< br / >섭씨: 18 ° C< br / >

- 굴절률: n20/D 1.4540(lit.)

- 수용성: Immiscible with water.

- PSA: 0.00000

- LogP: 2.19990

- 용해성: 미확정

Ethynylcyclohexane 보안 정보

Ethynylcyclohexane 세관 데이터

- 세관 번호:2902199090

- 세관 데이터:

?? ?? ??:

2902199090개요:

2902199090 기타 환탄화수소\환탄화수소와 환테르펜.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:2.0%.????:30.0%

?? ??:

?? ??, ?? ??

요약:

2902199090 기타 에탄화수소, 에틸렌, 에테르펜.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

Ethynylcyclohexane 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-10g |

Ethynylcyclohexane |

931-48-6 | 98% | 10g |

¥2040.00 | 2024-04-25 | |

| TRC | E939213-500mg |

Ethynylcyclohexane |

931-48-6 | 500mg |

$ 95.00 | 2022-06-05 | ||

| Enamine | EN300-192818-0.1g |

ethynylcyclohexane |

931-48-6 | 95% | 0.1g |

$30.0 | 2023-09-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |

Ethynylcyclohexane |

931-48-6 | 98% | 5g |

¥900.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-100mg |

Ethynylcyclohexane |

931-48-6 | 98% | 100mg |

¥67.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-5g |

Ethynylcyclohexane |

931-48-6 | 98% | 5g |

¥1080.00 | 2024-04-25 | |

| Oakwood | 237953-25g |

Ethynylcyclohexane |

931-48-6 | 97% | 25g |

$480.00 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-250mg |

Ethynylcyclohexane |

931-48-6 | 95% | 250mg |

¥378.0 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-234455-1 g |

Cyclohexylacetylene, |

931-48-6 | 1g |

¥346.00 | 2023-07-10 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-1g |

Ethynylcyclohexane |

931-48-6 | 95% | 1g |

¥748.0 | 2023-01-18 |

Ethynylcyclohexane 합성 방법

합성회로 1

반응 조건

1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt

참조

합성회로 2

반응 조건

참조

- Convenient two-step conversion of acid chlorides to terminal alkynes, Synlett, 1990, (4),

합성회로 3

반응 조건

참조

- Product class 8: linear alkynes: synthesis by elimination, Science of Synthesis, 2008, 43, 435-467

합성회로 4

반응 조건

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009

합성회로 5

반응 조건

1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide

참조

- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene, Journal of the Chemical Society, 1992, (3), 219-20

합성회로 6

반응 조건

1.1 -

1.2 Catalysts: Iodine

1.2 Catalysts: Iodine

참조

- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 7

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C

참조

- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF, Tetrahedron Letters, 2008, 49(48), 6794-6796

합성회로 8

반응 조건

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

참조

- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

합성회로 9

반응 조건

1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C

참조

- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source, Organic Chemistry Frontiers, 2020, 7(4), 702-708

합성회로 10

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen

1.2 Reagents: Diethyl chlorophosphate

1.3 Reagents: Lithium diisopropylamide

1.2 Reagents: Diethyl chlorophosphate

1.3 Reagents: Lithium diisopropylamide

참조

- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, Organic Syntheses, 1986, 64, 44-9

합성회로 11

반응 조건

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920

합성회로 12

반응 조건

1.1 -

1.2 Reagents: Iodine

1.2 Reagents: Iodine

참조

- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt

참조

- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940

합성회로 15

반응 조건

참조

- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4

합성회로 16

반응 조건

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C

1.2 2 h

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min

1.2 2 h

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min

참조

- The synthesis and reactions of alkynylboranes and "ate" complexes, 1976, , ,

합성회로 17

반응 조건

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide

참조

- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,

합성회로 19

반응 조건

참조

- Reaction of cyclohexylacetylene with lower saturated monobasic acids, Zhurnal Obshchei Khimii, 1957, 27, 1185-7

합성회로 20

반응 조건

참조

- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554

Ethynylcyclohexane Raw materials

- Cyclohexanone p-Toluenesulfonylhydrazone

- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester

- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate

- Cyclohexane, [(1Z)-2-iodoethenyl]-

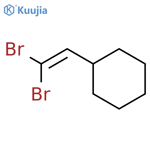

- Cyclohexane, (2,2-dibromoethenyl)-

- 1-cyclohexylethan-1-one

- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)

- Lithium Acetylide-ethylenediamine (1:1)

- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-

- Cyclohexane, (2,2-dichloroethenyl)-

- Lithium acetylide(Li(C2H)) (9CI)

Ethynylcyclohexane Preparation Products

Ethynylcyclohexane 관련 문헌

-

1. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068

-

Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948

-

Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244

-

Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898

-

Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732

931-48-6 (Ethynylcyclohexane) 관련 제품

- 17715-00-3(Prop-2-yn-1-ylcyclohexane)

- 40430-66-8(1-Ethynyladamantane)

- 141345-08-6(4-Cyclohexyl-Butyne)

- 28509-10-6(1-Ethynyl-1-methylcyclohexane)

- 40276-93-5(3-Methyl-1-hexyne)

- 1779815-49-4(methyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate)

- 2228176-71-2({1-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylpropan-2-yl}(methyl)amine)

- 941978-19-4(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-2-phenylethane-1-sulfonamide)

- 1183060-60-7(N-(3-ethoxyphenyl)thiolan-3-amine)

- 25506-72-3(Pyridinium, 1-(4-methoxyphenyl)-2,4,6-triphenyl-, perchlorate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:931-48-6)Ethynylcyclohexane

순결:99%

재다:25g

가격 ($):441.0